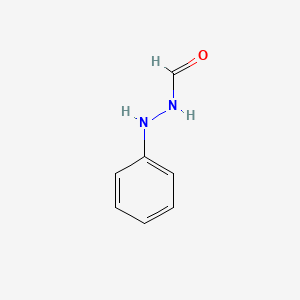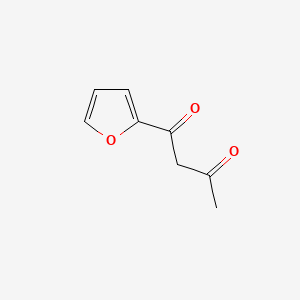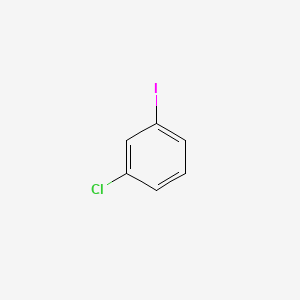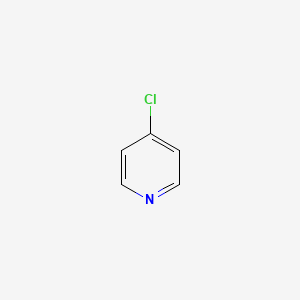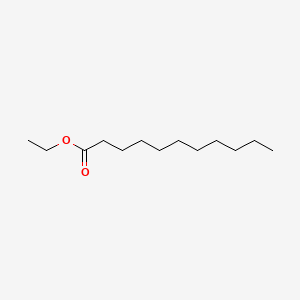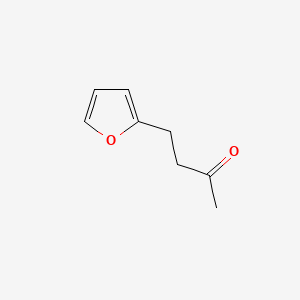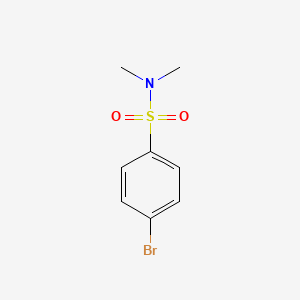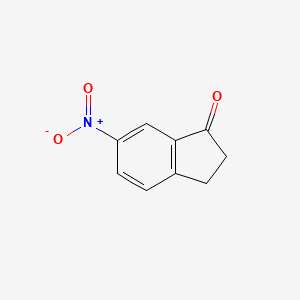
6-硝基-1-茚满酮
概述
描述
6-Nitro-1-indanone is a chemical compound belonging to the indanone family. It has the molecular formula C9H7NO3 and a molecular weight of 177.1568 . This compound is known for its yellow crystalline or powder form and is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane .
科学研究应用
6-Nitro-1-indanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a fluorescent probe and an analytical reagent in various biological assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of materials with specific properties, such as polymers and dyes
作用机制
Mode of Action
It is known that indanones, in general, can react with various nucleophiles, such as ammonia, amines, enamines, ureas, amides, and anilines . This suggests that 6-Nitro-1-indanone may interact with its targets through similar mechanisms.
Biochemical Pathways
Indanone derivatives have been found in numerous natural products and have demonstrated a broad spectrum of biological properties .
生化分析
Biochemical Properties
6-Nitroindan-1-one plays a significant role in biochemical reactions, particularly in the synthesis of multifunctional indenes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in aldol-type reactions with the lithium salt of N,N-disubstituted acetamides, leading to the formation of (5-nitro-3-indenyl)acetamides . These interactions are crucial for the synthesis of bioactive compounds and other functional materials.
Cellular Effects
6-Nitroindan-1-one has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the central nervous system by interacting with indene-based ligands . These interactions can lead to changes in cellular activities, including alterations in gene expression and metabolic processes.
Molecular Mechanism
The molecular mechanism of 6-Nitroindan-1-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a precursor in the synthesis of indene-based molecular modules, which can modulate biological activities . The compound’s ability to undergo nitration and subsequent reactions makes it a versatile intermediate in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Nitroindan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Nitroindan-1-one remains stable under specific conditions, allowing for prolonged experimental observations
Dosage Effects in Animal Models
The effects of 6-Nitroindan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies on rodents have shown that varying the dosage of 6-Nitroindan-1-one can result in different physiological responses, including changes in metabolic and cellular functions . It is essential to determine the optimal dosage to minimize adverse effects.
Metabolic Pathways
6-Nitroindan-1-one is involved in several metabolic pathways, including phase I and phase II metabolic reactions. These pathways involve enzymes such as cytochrome P450, which catalyze the oxidation, reduction, and hydrolysis of the compound . The metabolic flux and levels of metabolites can be influenced by the presence of 6-Nitroindan-1-one, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Nitroindan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
6-Nitroindan-1-one exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell
准备方法
The preparation of 6-Nitro-1-indanone can be achieved through several synthetic routes. One common method involves the esterification of 3-nitroresorcinol with acetoacetic anhydride to obtain benzenediol acetate. This esterification product is then subjected to a ring-closing reaction using sodium carbonate and an alkali catalyst to generate 6-Nitro-1-indanone. The final product is purified through crystallization or solvent extraction . Industrial production methods may involve similar steps but on a larger scale, ensuring higher yields and purity.
化学反应分析
6-Nitro-1-indanone participates in various chemical reactions, including:
Oxidation: It can undergo oxidation reactions to form different oxidized products.
Reduction: Reduction of 6-Nitro-1-indanone can lead to the formation of amino derivatives.
Substitution: This compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
6-Nitro-1-indanone can be compared with other similar compounds, such as indane-1,3-dione and other nitro-substituted indanones. These compounds share structural similarities but differ in their chemical properties and applications. For instance:
Indane-1,3-dione: Known for its versatility in applications ranging from biosensing to photopolymerization.
Other Nitro-Substituted Indanones: These compounds may have different reactivity and applications based on the position and number of nitro groups.
The uniqueness of 6-Nitro-1-indanone lies in its specific chemical structure, which imparts distinct properties and reactivity, making it valuable for targeted applications in research and industry.
属性
IUPAC Name |
6-nitro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)9/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRACZPAMDFORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179369 | |
| Record name | 6-Nitroindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24623-24-3 | |
| Record name | 6-Nitroindanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24623-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitroindan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024623243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24623-24-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitroindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitroindan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Nitroindan-1-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWU6EZH8FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of 6-nitroindan-1-one in organic synthesis?
A1: 6-Nitroindan-1-one serves as a valuable precursor in the synthesis of more complex molecules. For instance, it can be selectively reduced to 6-aminoindan-1-one using palladium-catalyzed hydrogenation under mild conditions. [] This transformation is particularly useful as 6-aminoindan-1-one is a key intermediate in the synthesis of pharmaceutically relevant compounds.
Q2: Can you elaborate on the different synthetic routes available for transforming 6-nitroindan-1-one into amines?
A2: Two primary methods have been explored for converting 6-nitroindan-1-one to its corresponding amine:
- Direct Reduction: Palladium-catalyzed hydrogenation allows for the selective reduction of the nitro group to an amine, yielding 6-aminoindan-1-one. [] This method is preferred for its mild conditions and high selectivity.
- Reductive Amination: 6-Nitroindan-1-one can be directly converted to various substituted amines via a reductive amination process using azines. [] This approach provides a direct route to diverse amine derivatives, expanding the synthetic utility of 6-nitroindan-1-one.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
